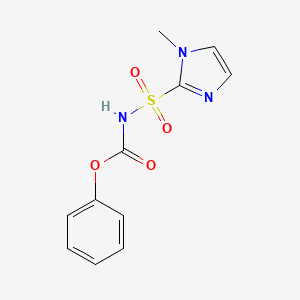
Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate is a chemical compound that features a phenyl group attached to a sulfonylcarbamate moiety, which is further linked to a 1-methyl-1H-imidazol-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate typically involves the reaction of phenyl isocyanate with 1-methyl-1H-imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or carbamate groups.
Aplicaciones Científicas De Investigación
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can be compared with other similar compounds, such as:
Phenyl (1H-imidazol-2-yl)sulfonylcarbamate: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
Phenyl (1-methyl-1H-imidazol-2-yl)carbamate: Lacks the sulfonyl group, which may influence its chemical properties and applications.
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonamide: Contains a sulfonamide group instead of a sulfonylcarbamate group, leading to different chemical and biological properties.
Propiedades
Número CAS |
89518-04-7 |
|---|---|
Fórmula molecular |
C11H11N3O4S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
phenyl N-(1-methylimidazol-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H11N3O4S/c1-14-8-7-12-10(14)19(16,17)13-11(15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
Clave InChI |
WUYPDASYMWGVIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
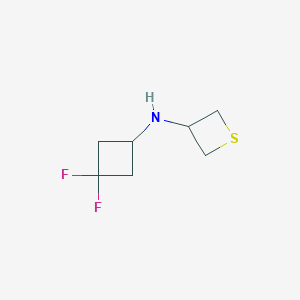
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
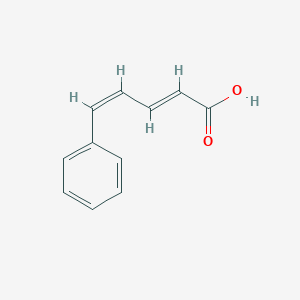
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
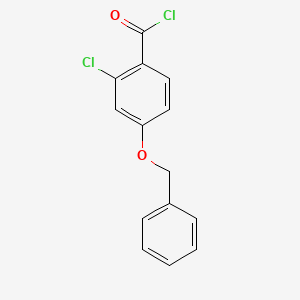
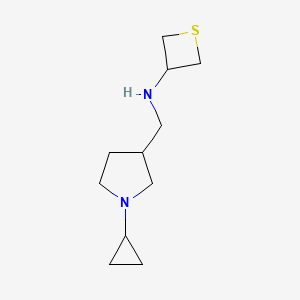
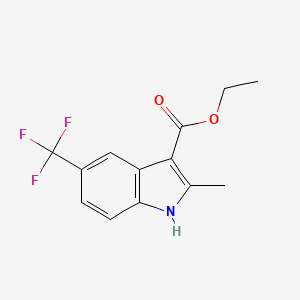
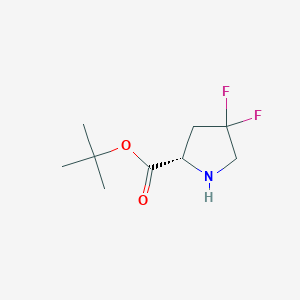
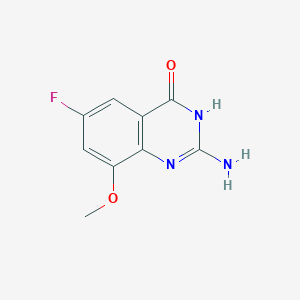

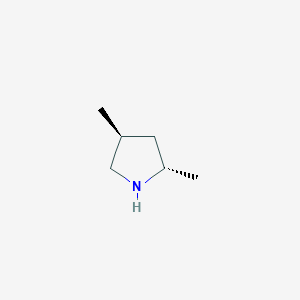
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
